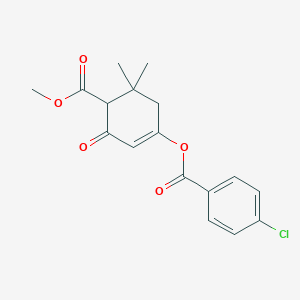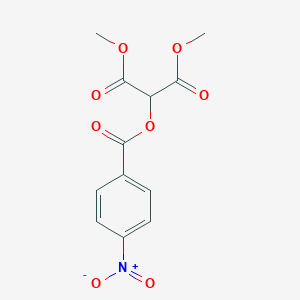
1H-1,2,3-triazole-5-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-triazole-5-thiolate is a sulfur-containing heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is a versatile ligand that can be used in various applications, including catalysis, bioconjugation, and drug discovery.
作用機序
The mechanism of action of 1H-1,2,3-triazole-5-thiolate is not well understood, but it is believed to involve the formation of metal complexes and the interaction with biological molecules. This compound can act as a nucleophile, which allows it to form covalent bonds with electrophilic molecules. Additionally, the sulfur atom in 1H-1,2,3-triazole-5-thiolate can act as a hydrogen bond acceptor, which makes it useful for the formation of protein-ligand complexes.
Biochemical and Physiological Effects:
1H-1,2,3-triazole-5-thiolate has been shown to have various biochemical and physiological effects. This compound has been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, 1H-1,2,3-triazole-5-thiolate has been shown to have antimicrobial properties, particularly against Gram-positive bacteria. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1H-1,2,3-triazole-5-thiolate has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. Additionally, this compound can be easily modified to introduce various functional groups, which makes it useful for a wide range of applications. However, there are also some limitations to using 1H-1,2,3-triazole-5-thiolate in lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the study of 1H-1,2,3-triazole-5-thiolate. One potential area of research is the development of new synthetic methods for this compound, particularly those that are more efficient and cost-effective. Additionally, there is a need for further studies on the mechanism of action of 1H-1,2,3-triazole-5-thiolate, particularly in the context of its potential as a drug candidate. Finally, there is a need for more studies on the potential applications of 1H-1,2,3-triazole-5-thiolate in areas such as catalysis, bioconjugation, and materials science.
Conclusion:
In conclusion, 1H-1,2,3-triazole-5-thiolate is a versatile compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound has been extensively studied for its potential applications in catalysis, bioconjugation, and drug discovery. While there is still much to learn about the mechanism of action of 1H-1,2,3-triazole-5-thiolate, its potential as a drug candidate and its various biochemical and physiological effects make it a promising area of research for the future.
合成法
The synthesis of 1H-1,2,3-triazole-5-thiolate can be achieved through various methods, including click chemistry, thiol-ene reaction, and thiol-yne reaction. One of the most popular methods for synthesizing this compound is the click chemistry approach, which involves the reaction of an alkyne and an azide in the presence of a copper catalyst. This method is efficient, high yielding, and can be used for the synthesis of a wide range of 1,2,3-triazole derivatives.
科学的研究の応用
1H-1,2,3-triazole-5-thiolate has been extensively used in scientific research due to its unique properties. This compound can act as a chelating agent, which makes it useful for the synthesis of metal complexes and catalysis. It can also be used for the modification of biomolecules, such as proteins and DNA, through bioconjugation reactions. Additionally, 1H-1,2,3-triazole-5-thiolate has been studied for its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases.
特性
分子式 |
C2H2N3S- |
|---|---|
分子量 |
100.13 g/mol |
IUPAC名 |
2H-triazole-4-thiolate |
InChI |
InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)/p-1 |
InChIキー |
LLCOQBODWBFTDD-UHFFFAOYSA-M |
SMILES |
C1=NNN=C1[S-] |
正規SMILES |
C1=NNN=C1[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)



![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)